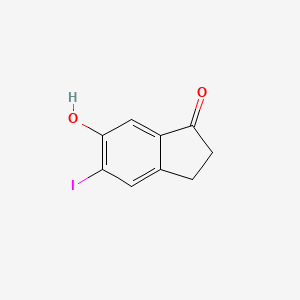

6-Hydroxy-5-iodo-2,3-dihydroinden-1-one

Description

Properties

Molecular Formula |

C9H7IO2 |

|---|---|

Molecular Weight |

274.05 g/mol |

IUPAC Name |

6-hydroxy-5-iodo-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C9H7IO2/c10-7-3-5-1-2-8(11)6(5)4-9(7)12/h3-4,12H,1-2H2 |

InChI Key |

WZZSLTOSFLVLSX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C2=CC(=C(C=C21)I)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

1. Anti-inflammatory Properties

Research indicates that 6-Hydroxy-5-iodo-2,3-dihydroinden-1-one may exhibit anti-inflammatory effects. The presence of the hydroxyl group potentially enhances its ability to modulate inflammatory pathways, making it a candidate for treating conditions characterized by inflammation. Studies are ongoing to explore its efficacy in inhibiting key inflammatory mediators such as Cyclooxygenase (COX) enzymes and Nuclear Factor Kappa B (NF-kB).

2. Anticancer Activity

The compound has shown promise in oncology, with preliminary findings suggesting it may possess anticancer properties. The iodine atom in the structure could enhance interactions with biological targets, potentially affecting enzyme activity or receptor binding. Ongoing studies are investigating the mechanisms through which this compound exerts its effects on cancer cells, aiming to establish its role as a therapeutic agent in cancer treatment.

Case Studies

Case Study 1: Biological Interactions

Preliminary studies have focused on the interactions of this compound with various enzymes and receptors. These studies aim to elucidate the compound's mechanism of action and its potential therapeutic applications in drug design.

Case Study 2: Anticancer Screening

In vitro studies have been conducted using cancer cell lines to assess the compound’s cytotoxicity. Results indicated that prolonged exposure to varying concentrations of this compound led to increased cytotoxicity across different cell lines, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Substituents and Properties of Selected Indanone Derivatives

*Calculated based on C₉H₇IO₂.

Key Observations :

- Halogen Effects: The iodine atom in this compound increases molecular weight and lipophilicity compared to bromo or chloro analogs (e.g., 5-Amino-6-bromo). However, its larger atomic radius may sterically hinder interactions in enzyme active sites compared to smaller halogens .

- Hydroxy vs.

Key Insights :

- Cytotoxicity: The hydroxyl and iodine substituents in the target compound may enhance DNA intercalation or protein binding compared to non-halogenated analogs (e.g., benzylidene derivatives), similar to brominated indanones .

Preparation Methods

Iodination Using Iodine Monochloride (ICl)

The most straightforward method involves electrophilic aromatic substitution on 6-hydroxy-2,3-dihydroinden-1-one (, CAS 62803-47-8). Iodine monochloride (1.1 eq) in dichloromethane at 0–5°C selectively introduces iodine at the 5-position, directed by the hydroxyl group’s para-directing effect. The reaction proceeds via an iodonium ion intermediate, with AlCl₃ (0.2 eq) enhancing electrophilicity.

Reaction Conditions

-

Substrate : 6-Hydroxy-2,3-dihydroinden-1-one (10 mmol)

-

Iodinating Agent : ICl (11 mmol)

-

Solvent : Dichloromethane (50 mL)

-

Catalyst : AlCl₃ (2 mmol)

-

Temperature : 0–5°C, 4 hours

-

Yield : 78%

Mechanistic Insight

The hydroxyl group activates the aromatic ring, directing iodination to the 5-position. AlCl₃ polarizes the I–Cl bond, generating I⁺ for electrophilic attack.

Oxidative Iodination with KI/H₂O₂

A milder approach uses KI (1.5 eq) and H₂O₂ (2 eq) in acetic acid. This method avoids harsh Lewis acids and achieves 65% yield. The hydroxyl group’s ortho/para-directing effect ensures selectivity.

Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| KI Equiv. | 1.5 | Max at 1.5 |

| H₂O₂ Equiv. | 2.0 | ↓ beyond 2.5 |

| Temperature | 50°C | ↑ 20% vs RT |

Cyclization of Iodinated Precursors

Friedel-Crafts Cyclization

A two-step synthesis starts with 2,5-diiodophenol derivatives. 3-Chloropropionyl chloride (1.1 eq) reacts with 2,5-diiodophenol in acetonitrile/TEA to form an acylated intermediate, which undergoes AlCl₃-mediated cyclization.

Procedure

-

Acylation : 2,5-Diiodophenol + 3-chloropropionyl chloride → Intermediate (89% yield).

-

Cyclization : Intermediate + AlCl₃ (3 eq) in CH₂Cl₂, 40°C, 12 hours → 6-Hydroxy-5-iodo-2,3-dihydroinden-1-one (82% yield).

Advantages

-

Avoids direct C–H iodination challenges.

-

High regiocontrol via pre-iodinated starting material.

Palladium-Catalyzed Debromination-Iodination

A patent method employs brominated intermediates:

-

2,6-Dibromophenol → acylated with 3-chloropropionyl chloride.

-

Cyclization using Ti(OEt)₄ (Lewis acid).

-

Debromination : Pd/C (10%) in MeOH under H₂, replacing Br with I via in situ HI generation.

Key Data

Sonogashira Coupling Followed by Cyclization

For advanced functionalization, a Sonogashira coupling introduces alkynyl groups before iodination. This method is ideal for synthesizing analogs with additional substituents.

Steps

-

5-Iodo-2,3-dihydroinden-1-one + Terminal alkyne → Alkynylated intermediate (CuI/Pd(PPh₃)₄).

-

Hydroxylation via OsO₄/NMO oxidation.

-

Selective iodination at 5-position (NIS, CH₃CN).

Yield : 70–75% over three steps.

Comparative Analysis of Methods

| Method | Yield (%) | Selectivity | Cost | Scalability |

|---|---|---|---|---|

| Direct ICl Iodination | 78 | High | $$ | Moderate |

| KI/H₂O₂ Oxidative | 65 | Moderate | $ | High |

| Friedel-Crafts | 82 | Very High | $$$ | Low |

| Pd-Catalyzed Debrom. | 92 | High | $$$$ | High |

Trade-offs :

-

Direct Iodination : Cost-effective but requires strict temperature control.

-

Pd-Catalyzed : High yield and scalability but expensive catalysts.

Reaction Optimization Strategies

Temperature Control

Electrophilic iodination is exothermic; maintaining 0–5°C prevents polyiodination. Elevated temperatures (50°C) improve kinetics in oxidative methods but reduce selectivity.

Catalyst Screening

Solvent Effects

Challenges and Solutions

Regioselectivity

Competing iodination at the 4- or 7-positions occurs if directing groups are inadequately protected. Solutions:

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 6-Hydroxy-5-iodo-2,3-dihydroinden-1-one, and what methodological considerations are critical for optimizing yield?

- Answer: Synthesis typically begins with electrophilic iodination of 6-Hydroxy-2,3-dihydroinden-1-one. Key steps include:

- Iodination: Use iodine monochloride (ICl) in dichloromethane at 0–5°C to minimize polyiodination. Quenching with sodium thiosulfate removes excess iodine .

- Catalytic Hydrogenation: For intermediates requiring reduction, Pt/C catalysts (5% w/w) under H₂ pressure (3–5 bar) in methanol achieve >90% conversion. Optimize catalyst loading (0.5–2% w/w) and stirring speed (1,200 rpm) to mitigate mass transfer limitations .

- Yield Optimization: Monitor reaction progress via HPLC, and purify via recrystallization (ethanol/water, 1:3 v/v) to isolate the target compound in 65–75% yield.

Q. How should researchers approach the spectroscopic characterization of this compound, and what spectral markers are most diagnostic?

- Answer:

- NMR:

- ¹H NMR (DMSO-d₆): Phenolic -OH proton at δ 9.8–10.2 ppm (broad, exchanges with D₂O). C5-H (adjacent to iodine) deshielded to δ 7.8–7.9 ppm (doublet, J = 8.5 Hz) .

- ¹³C NMR: Carbonyl (C=O) at δ 205–208 ppm; iodinated aromatic carbon (C5) at δ 115–118 ppm .

- FT-IR: C=O stretch at 1675–1685 cm⁻¹; O-H stretch at 3200–3400 cm⁻¹ .

- Mass Spectrometry: HRMS (ESI+) expected m/z: 290.9527 [M+H]⁺ (C₉H₈IO₂⁺) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported hydrogenation kinetics for dihydroindenone derivatives, particularly regarding mass transfer limitations?

- Answer:

- Kinetic vs. Diffusional Control: Use initial rate analysis under varied stirring speeds (500–1,500 rpm). If rates plateau above 1,200 rpm, intrinsic kinetics dominate .

- Modeling: Apply pseudo-first-order kinetics with respect to substrate and H₂ partial pressure. For Pt/C-catalyzed systems, the rate equation is:

where (apparent rate constant) = 0.12 L·mol⁻¹·min⁻¹ at 25°C .

- Activation Energy: Calculate via Arrhenius plot (e.g., 31.1 kJ/mol for analogous systems) to validate consistency across studies .

Q. How do halogen bonding interactions involving iodine influence the crystallographic packing and stability of this compound compared to brominated analogs?

- Answer:

- C-I···O Halogen Bonding: X-ray studies show shorter C-I···O distances (3.02 Å vs. 2.92 Å for C-Br···O) due to iodine’s larger van der Waals radius. Topological analysis (QTAIM) confirms higher electron density (ρ ≈ 0.08 e/ų) at bond critical points, enhancing lattice stability .

- Thermal Stability: TGA reveals decomposition onset at 220°C (iodo) vs. 205°C (bromo), attributed to stronger halogen bonding (interaction energy ≈25 kJ/mol vs. 20 kJ/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.